molecular formula C16H18N4O B2833628 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1340689-21-5

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2833628
CAS No.: 1340689-21-5
M. Wt: 282.347
InChI Key: RWYYLOXDPOJSPK-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a benzamide derivative featuring a methyl substituent at the 2-position of the benzene ring and a pyrimidine moiety linked via an amide bond. The pyrimidine ring is further substituted with a pyrrolidine group at its 2-position.

Properties

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYYLOXDPOJSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl and pyrrolidinyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The following compounds share core benzamide-pyrimidine frameworks but differ in substituents, influencing their physicochemical and biological properties:

Compound A : 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
  • Substituents : Chlorine at the para position of the benzamide.
  • Molecular Formula : C₁₅H₁₅ClN₄O.
  • Applications : Included in anti-aging and drug discovery screening libraries, indicating exploratory use in therapeutic target identification .
Compound B : AM6 (2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide)
  • Substituents: Trifluoromethyl group on the benzamide, methylpiperazine anilino side chain.
  • Molecular Formula : C₃₂H₃₂F₃N₇O₂.
  • Key Differences : Extended structure with a trifluoromethyl group (enhancing lipophilicity) and a methylpiperazine moiety (improving solubility and target engagement).
  • Biological Data : IC₅₀ of 25,000 nM against macrophage-stimulating protein receptor, suggesting lower potency compared to optimized analogs .
  • Structural Insights : Resolved in PDB entry 3BYU, indicating crystallographic characterization for mechanism-of-action studies .
Compound C : Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)
  • Substituents : Morpholine-derived ether, thiazole, and trifluoromethylpyrimidine groups.
Compound D : N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide (Patent Compound)
  • Substituents: Cyano, tetrahydrofuran-3-yloxy, and piperidinylidene acetamide groups.
  • Key Differences: Quinoline core with tetrahydrofuran improves solubility and metabolic stability, while the cyano group may enhance hydrogen bonding with targets .

Tabular Comparison of Key Properties

Compound Molecular Formula Molecular Weight (Da) Key Substituents Biological Activity/Application
Target Compound C₁₇H₁₉N₅O 309.37 2-methylbenzamide, pyrrolidine-pyrimidine Under investigation (kinase inhibition)
Compound A C₁₅H₁₅ClN₄O 306.76 4-chlorobenzamide Screening libraries (drug discovery)
Compound B (AM6) C₃₂H₃₂F₃N₇O₂ 603.64 Trifluoromethyl, methylpiperazine IC₅₀ = 25,000 nM (receptor inhibition)
Compound C (Filapixant) C₂₄H₂₅F₃N₆O₃S 534.55 Thiazole, morpholine, trifluoromethyl Purinoreceptor antagonist (clinical)
Compound D C₂₉H₂₈N₈O₄ 552.59 Cyano, tetrahydrofuran, piperidinylidene Patent (anticancer or anti-inflammatory)

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